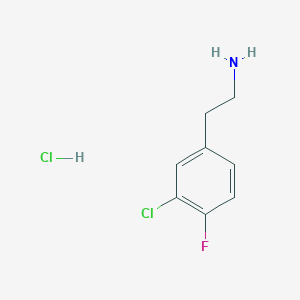








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].CO>C1COCC1>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:3.4|
|


|
Name
|
|
|
Quantity
|
4.37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1F)CC#N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for additional 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
between 0-5° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 21 h
|
|
Duration
|
21 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled down to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h refluxing the reaction mixture
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in DCM
|
|
Type
|
EXTRACTION
|
|
Details
|
the amine extracted twice with 1N aqueous HCl
|
|
Type
|
ADDITION
|
|
Details
|
The combined aqueous phases were then treated with concentrated NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with DCM
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were then washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
This was dissolved in 125 ml diethylether
|
|
Type
|
ADDITION
|
|
Details
|
treated with 15 ml 2.6N HCl in diethylether
|
|
Type
|
STIRRING
|
|
Details
|
stirred at rt for additional 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuo
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1F)CCN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |